2,2,3,3,4,4,5,5-Octafluoropentyltrifluormethansulfonat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

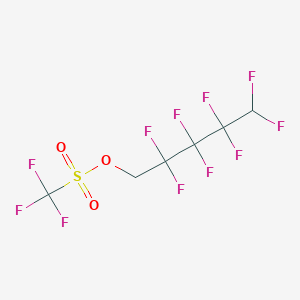

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. This compound is often used in various scientific and industrial applications due to its distinctive characteristics.

Wissenschaftliche Forschungsanwendungen

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate has several applications in scientific research:

Biology: Its derivatives are studied for potential use in drug delivery systems due to their stability and bioavailability.

Medicine: Research is ongoing into its use in the development of fluorinated pharmaceuticals.

Industry: It is used in the production of specialty polymers and coatings that require high thermal and chemical resistance.

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of amphiphilic copolymers , suggesting that it may interact with various monomers and polymers in chemical reactions.

Mode of Action

It has been used in the reversible addition–fragmentation chain transfer (raft) polymerization of 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (ofpa) in the presence of different concentrations of s,s-dibenzyl carbonotrithioate as a chain transfer agent . This suggests that it may interact with its targets through a process of addition and fragmentation, leading to changes in the structure and properties of the resulting compounds.

Result of Action

Its use in the synthesis of amphiphilic copolymers suggests that it may contribute to the formation of structures with unique properties, such as the ability to self-assemble into various structures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

2,2,3,3,4,4,5,5-Octafluoropentanol+Trifluoromethanesulfonic anhydride→2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate+By-products

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the presence of the trifluoromethanesulfonate group, it is highly reactive towards nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,3,3,4,4,5,5-Octafluoropentanol and trifluoromethanesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with an amine, the product would be a 2,2,3,3,4,4,5,5-Octafluoropentyl amine derivative.

Hydrolysis: The primary products are 2,2,3,3,4,4,5,5-Octafluoropentanol and trifluoromethanesulfonic acid.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate

- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate

- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether

Uniqueness

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties and resistance to harsh conditions.

Biologische Aktivität

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate (OFPT) is a fluorinated organic compound notable for its unique chemical properties and potential applications in various fields, including biology and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

- Molecular Formula : C8H2F13O3S

- Molecular Weight : 392.15 g/mol

- Structure : The compound features a trifluoromethanesulfonate group attached to an octafluoropentyl moiety, which contributes to its hydrophobic characteristics and potential interactions with biological membranes.

The biological activity of OFPT is largely influenced by its highly fluorinated structure. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can disrupt membrane integrity and influence protein function.

Key Interactions

- Membrane Disruption : Fluorinated compounds like OFPT can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Protein Binding : The hydrophobic nature of OFPT may facilitate binding to various proteins, impacting their structural conformation and function.

Biological Studies and Findings

Research on OFPT has focused on its effects on cellular systems and its potential as a reagent in biochemical applications.

In Vitro Studies

-

Cell Membrane Integrity : Studies have shown that OFPT can disrupt the integrity of cell membranes in vitro. For instance:

- Experiment : Lipid vesicles treated with OFPT exhibited increased permeability.

- Results : Enhanced leakage of encapsulated fluorescent dyes indicated membrane disruption.

-

Protein Interaction : The compound has been investigated for its ability to solubilize membrane proteins:

- Experiment : Membrane proteins from Escherichia coli were extracted using OFPT.

- Results : Successful extraction was achieved without denaturation of proteins, suggesting potential use in protein purification protocols.

In Vivo Studies

Limited in vivo studies have been conducted due to the compound's environmental persistence and potential toxicity. However, preliminary findings suggest:

- Toxicity Assessment : Assessments indicate that high concentrations may lead to cytotoxic effects in mammalian cell lines.

Case Studies

- Fluorinated Surfactants : Research has demonstrated that fluorinated surfactants similar to OFPT can effectively solubilize lipid membranes and extract proteins without compromising their functionality. This suggests that OFPT may share similar properties.

- Environmental Impact : Investigations into the bioaccumulation of fluorinated compounds have raised concerns regarding their persistence in biological systems and potential toxicological effects on wildlife.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H2F13O3S |

| Molecular Weight | 392.15 g/mol |

| Biological Activity | Membrane disruption; Protein extraction |

| Toxicity | Potential cytotoxicity observed at high concentrations |

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O3S/c7-2(8)4(11,12)5(13,14)3(9,10)1-20-21(18,19)6(15,16)17/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZVWKAVKFQLAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F11O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379734 |

Source

|

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17352-10-2 |

Source

|

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.